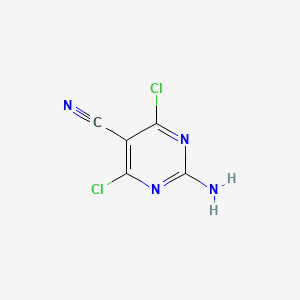

2-Amino-4,6-dichloropyrimidine-5-carbonitrile

描述

属性

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(7)11-5(9)10-3/h(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPXXWQEKARQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that pyrimidine-based compounds, which include 2-amino-4,6-dichloropyrimidine-5-carbonitrile, are often used in the synthesis of pharmaceutically active compounds. These compounds can interact with a variety of biological targets, depending on their specific structural alterations.

Mode of Action

This compound undergoes aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions. This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions.

Biochemical Pathways

It’s known that the compound can be used to build pyrimidine-based compound precursors of n-heterocyclic systems. These systems can interact with various biochemical pathways, depending on their specific structures and targets.

Result of Action

As a precursor to pyrimidine-based compounds, it could potentially contribute to a wide range of biological effects, depending on the specific structures and targets of the resulting compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are influenced by structural factors of the starting pyrimidine and the concentration of alkoxide ions. Additionally, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species.

生物活性

2-Amino-4,6-dichloropyrimidine-5-carbonitrile (C₅H₂Cl₂N₄) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group at position 2, dichloro substituents at positions 4 and 6, and a cyano group at position 5. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C₅H₂Cl₂N₄

- Molecular Weight : 174.00 g/mol

- Appearance : White solid

- Melting Point : Approximately 173–174 °C

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It can bind to the active sites of various enzymes, disrupting biochemical pathways. The presence of both amino and cyano groups enhances its reactivity, allowing it to participate in nucleophilic substitutions and other chemical reactions relevant to biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential applications in anti-inflammatory therapies .

- Adenosine Receptor Modulation : A collection of derivatives has been identified as selective antagonists for adenosine receptors (A1AR and A2AAR), indicating potential use in treating conditions like heart disease and cancer .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including those based on this compound. The results indicated that specific derivatives significantly reduced inflammation in animal models, showcasing their potential for developing new anti-inflammatory drugs. The IC50 values for COX-2 inhibition were reported as low as 0.04 μmol, indicating strong efficacy compared to standard treatments .

Case Study: Adenosine Receptor Binding

In a detailed pharmacological study involving radioligand binding assays, various derivatives of the compound were tested against human adenosine receptors. The results highlighted that certain modifications in the structure led to enhanced selectivity and potency at A1AR and A2AAR subtypes. This research provides insights into the structure–activity relationships (SAR) essential for optimizing drug candidates targeting these receptors .

科学研究应用

Synthesis of Antiviral Agents

One of the primary applications of 2-amino-4,6-dichloropyrimidine-5-carbonitrile is in the development of antiviral nucleotide derivatives. It serves as an intermediate in synthesizing compounds that exhibit antiviral activity. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been identified as a crucial precursor for producing these nucleotide derivatives, which can be utilized against various viral infections .

Case Study: Antiviral Nucleotide Derivatives

- Compound : N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide

- Application : Used in synthesizing antiviral nucleotide derivatives.

- Method : The synthesis involves cyclizing an aminomalonic ester with guanidine, followed by chlorination and reaction with carboxylic acids .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that certain derivatives exhibit significant inhibition of COX-2 activity, a key enzyme involved in inflammation .

Case Study: COX-2 Inhibition

- Findings : Compounds derived from 2-amino-4,6-dichloropyrimidine demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

- Significance : These findings suggest potential therapeutic applications in treating inflammatory diseases .

Receptor Modulation

The compound is also explored for its ability to modulate adenosine receptors (AR), particularly A1 and A2A subtypes. Research has shown that various derivatives can act as selective antagonists for these receptors, making them candidates for treating conditions such as Parkinson's disease and other neurological disorders .

Case Study: Adenosine Receptor Antagonists

- Research : A series of 108 derivatives were synthesized and evaluated for their binding affinity to human adenosine receptors.

- Outcome : Some derivatives exhibited high selectivity and potency as A1AR/A2AAR antagonists .

β-glucuronidase Inhibition

Another promising application is the inhibition of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. Studies have identified specific derivatives of 2-amino-4,6-dichloropyrimidine that show superior inhibitory activity compared to standard inhibitors .

Case Study: β-glucuronidase Inhibitors

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-4,6-dichloropyrimidine-5-carbonitrile with key analogs:

Key Observations:

- Chlorine vs. Amino Groups: Replacing chlorine with amino groups (e.g., 4,6-diaminopyrimidine-5-carbonitrile) significantly increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

- Carbonitrile vs. Aldehyde : The carbonitrile group at position 5 in the target compound offers electron-withdrawing effects, stabilizing the ring structure, whereas aldehyde derivatives (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) are more reactive but less stable .

- Fluorine Substitution: The 5-fluoro analog exhibits superior NO-inhibitory activity (IC₅₀ = 2 μM), highlighting the role of electronegative substituents in enhancing biological potency .

准备方法

Preparation via Chlorination of 2-Amino-4,6-dihydroxypyrimidine

- The classical and widely used method involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) as the chlorinating agent.

- The reaction typically proceeds without additional solvents, which simplifies the process and reduces costs.

- An acid scavenger such as N,N-dimethylaniline or triethylamine is added to trap the generated hydrochloric acid, preventing side reactions and facilitating product isolation.

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-4,6-dihydroxypyrimidine |

| Chlorinating agent | Phosphorus oxychloride (POCl₃) |

| Acid scavenger | N,N-Dimethylaniline (preferred), triethylamine, pyridine, picoline |

| Molar ratio (POCl₃ : substrate) | 2.8 to 5 moles POCl₃ per mole substrate (preferably 3.4 to 4.2) |

| Temperature range | 40–90 °C (optimal: 55–68 °C) |

| Reaction time | Several hours; reflux at ~107 °C for 8 h in some protocols |

| Yield | Approximately 70% to 85% |

| Purification | Recrystallization from benzene or other solvents |

- Reaction temperature is critical: above 90 °C leads to side reactions and lower yield; below 40 °C slows the reaction unacceptably.

- The reaction mixture is often heated while stirring a slurry of the substrate in POCl₃.

- Acid scavenger is added gradually to control exothermicity.

- After reaction completion, excess POCl₃ is removed by evaporation, and the residue is quenched in hot water with pH adjustment to basic conditions for product precipitation.

- The product is filtered, washed, and recrystallized to obtain high purity.

Synthesis via Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

While this method is more relevant for derivatives, it confirms the availability and stability of 2-amino-4,6-dichloropyrimidine as a key intermediate:

- Commercially available 2-amino-4,6-dichloropyrimidine is reacted with various amines in the presence of triethylamine under solvent-free conditions at 80–90 °C to yield substituted derivatives.

- This method underscores the accessibility of the dichloropyrimidine core, which is produced by the chlorination method above.

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-4,6-dichloropyrimidine |

| Reagents | Various amines, triethylamine |

| Conditions | Solvent-free, 80–90 °C |

| Yield | Good to excellent |

| Product isolation | Addition of water, filtration, recrystallization in ethanol |

This method is primarily for derivative synthesis but confirms the practical preparation and handling of the dichloropyrimidine core.

Multicomponent Synthesis of 2-Amino-4,6-disubstituted Pyrimidine-5-carbonitriles

A more recent and convergent synthetic approach involves a three-component reaction :

- Reactants: α-cyanoketones, carboxaldehydes, and guanidines.

- This one-pot sequence includes condensation, nucleophilic addition, cyclization, and aromatization steps.

- Yields range from moderate to excellent (45–89%).

Though this method is primarily used for preparing 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles, it is relevant because it provides a route to the carbonitrile-substituted pyrimidine ring system, which can be adapted for preparing 2-amino-4,6-dichloropyrimidine-5-carbonitrile derivatives.

Reaction Scheme Summary:

| Step | Description |

|---|---|

| 1. Condensation | α-Cyanoketone + carboxaldehyde |

| 2. Nucleophilic addition | Addition of guanidine |

| 3. Cyclization | Ring closure forming dihydropyrimidine |

| 4. Aromatization | Formation of pyrimidine ring |

This method is efficient and amenable to structural diversity but requires purification by chromatography or crystallization.

Alternative Synthetic Route via Nitrosation and Cyclization

A patented method describes a more elaborate sequence starting from diethyl malonate:

- Nitrosation of diethyl malonate with sodium nitrite and acetic acid.

- Reduction and formylation using formic acid and zinc powder to yield formyl amino diethyl malonate.

- Condensation and cyclization with guanidine hydrochloride to form 2-amino-4,6-dihydroxy-5-formamido pyrimidine.

- Chlorination catalyzed by quaternary ammonium salts.

- Fractional hydrolysis under alkaline conditions to obtain the target compound.

- Uses readily available raw materials.

- Short reaction times.

- High selectivity and purity (up to 99%).

- Total yield up to 74%.

- More complex than direct chlorination.

- Requires careful control of fractional hydrolysis to avoid by-products.

This method is industrially attractive due to cost and yield benefits but involves multiple steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of 2-amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, acid scavenger (e.g., N,N-dimethylaniline), 40–90 °C | 70–85 | Solvent-free, simple, widely used |

| Nucleophilic substitution on 2-amino-4,6-dichloropyrimidine | 2-Amino-4,6-dichloropyrimidine | Amines, triethylamine, 80–90 °C, solvent-free | Good to excellent | For derivatives, confirms accessibility |

| Three-component reaction (Biginelli-inspired) | α-Cyanoketones, carboxaldehydes, guanidines | One-pot, condensation/cyclization/aromatization, 45–89% yield | 45–89 | Efficient for carbonitrile derivatives |

| Nitrosation, reduction, cyclization, chlorination | Diethyl malonate, acetic acid, sodium nitrite, zinc, guanidine hydrochloride | Multi-step, quaternary ammonium salt catalysis, alkaline hydrolysis | Up to 74 | Complex but industrially scalable, high purity |

Detailed Research Findings and Notes

- The chlorination method is preferred industrially due to simplicity, cost-effectiveness, and relatively high yield and purity. The reaction temperature and acid scavenger choice critically influence product quality and yield.

- The solvent-free nucleophilic substitution method demonstrates the chemical robustness of 2-amino-4,6-dichloropyrimidine and is useful for derivative synthesis, indirectly confirming the stability and availability of the dichloropyrimidine core.

- The three-component synthesis provides a modern approach to access pyrimidine-5-carbonitrile derivatives, including this compound, with moderate to high yields and structural diversity.

- The multi-step nitrosation and cyclization method offers an alternative route with high purity and yield but requires more complex operation, suitable for industrial scale with proper process control.

常见问题

Q. What are the optimized synthetic routes for 2-amino-4,6-dichloropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via a modified condensation of monosubstituted malonic acid diesters with guanidine in excess sodium ethoxide, followed by chlorination using the Vilsmeier-Haack-Arnold reagent. Critical parameters include temperature control (<5°C during chlorination) and immediate deprotection of (dimethylamino)methylene groups to avoid side reactions. Yields exceeding 85% are achievable under optimized conditions .

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | NaOEt, guanidine | Cyclization | 70-80% |

| 2 | Vilsmeier-Haack reagent, 0-5°C | Chlorination | 85-90% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR in DMSO-d6 confirm the pyrimidine core and substituents (e.g., NH at δ 6.8–7.2 ppm, CN at δ 115–120 ppm).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase ensure >98% purity verification.

- Mass Spectrometry : ESI-MS (m/z 189.99 [M+H]) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles (GHS Category 2 skin/eye irritant).

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH 1–13 : Monitor degradation via HPLC at 25°C/40°C over 72 hours.

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~200°C. Stability is maintained below 40°C .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of 2-amino-4,6-dichloropyrimidine derivatives?

Substitution at the 5-position significantly impacts activity. For example:

- 5-Fluoro : IC = 2 µM (NO inhibition in mouse peritoneal cells).

- 5-Methyl : IC = 9 µM. Dihydroxy analogs (e.g., 2-amino-4,6-dihydroxypyrimidine) show no activity, emphasizing the necessity of chlorine substituents .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Docking Studies : Use AutoDock Vina with protein targets (e.g., iNOS for NO inhibition).

- QSAR : Correlate Cl/CN substituent electronegativity with bioactivity (R > 0.85 in preliminary models).

- MD Simulations : Assess binding stability over 100 ns trajectories .

Q. What mechanisms explain the selective inhibition of nitric oxide (NO) production by this compound?

While the exact mechanism remains unclear, hypotheses include:

- iNOS Downregulation : Suppression of LPS-induced iNOS mRNA in macrophages.

- ROS Scavenging : Electrostatic interactions with reactive oxygen intermediates (e.g., peroxynitrite). Further studies using siRNA knockdown or kinase profiling are needed .

Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models?

- Metabolic Stability : Test hepatic microsome clearance (e.g., t < 30 min suggests rapid inactivation in vivo).

- Plasma Protein Binding : Use equilibrium dialysis; >90% binding reduces free compound availability.

- Toxicity Screens : Evaluate mitochondrial toxicity (Seahorse assay) to rule off-target effects .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

Q. How can scaled-up synthesis (multigram to kilogram) be achieved without compromising purity?

Adopt a telescoped process:

- Step 1 : Continuous flow reactor for cyclization (residence time 15 min, 70°C).

- Step 2 : Batch chlorination with strict exotherm control (<10°C).

- Workup : Centrifugal partition chromatography removes unreacted guanidine. Pilot batches confirm >95% purity at 5 kg scale .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50}50 values for NO inhibition?

Variability arises from:

- Cell Models : Primary macrophages vs. immortalized lines (e.g., RAW 264.7).

- Activation Stimuli : LPS/IFN-γ vs. TNF-α (differing signaling pathways).

Standardize protocols using primary cells + LPS/IFN-γ for comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。